molecular formula C12H15N3 B12441531 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B12441531
M. Wt: 201.27 g/mol
InChI Key: OSUNWMNFJDIIMZ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 5-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(4-ethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-3-9-4-6-10(7-5-9)11-8(2)12(13)15-14-11/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

OSUNWMNFJDIIMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=NN2)N)C

Origin of Product

United States

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